4-Iodo-3-methylbut-1-yne
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Overview
Description
4-Iodo-3-methylbut-1-yne is an organic compound with the molecular formula C5H7I It is characterized by the presence of an iodine atom attached to a butyne structure, specifically at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylbut-1-yne typically involves the iodination of 3-methylbut-1-yne. One common method includes the reaction of 3-methylbut-1-yne with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which subsequently undergoes iodination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methylbut-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
4-Iodo-3-methylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Iodo-3-methylbut-1-yne in chemical reactions involves the electrophilic addition to the triple bond, followed by nucleophilic attack. The iodine atom plays a crucial role in stabilizing intermediates and facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
3-Methylbut-1-yne: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-3-methylbut-1-yne: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-3-methylbut-1-yne: Another halogenated derivative with distinct chemical properties.
Uniqueness: 4-Iodo-3-methylbut-1-yne is unique due to the presence of the iodine atom, which imparts specific reactivity and stability to the compound. This makes it particularly useful in synthetic chemistry and various industrial applications .
Properties
IUPAC Name |
4-iodo-3-methylbut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-3-5(2)4-6/h1,5H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMJQFPFLFOKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20774332 |
Source
|
Record name | 4-Iodo-3-methylbut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20774332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188798-88-1 |
Source
|
Record name | 4-Iodo-3-methylbut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20774332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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